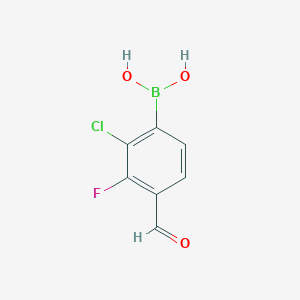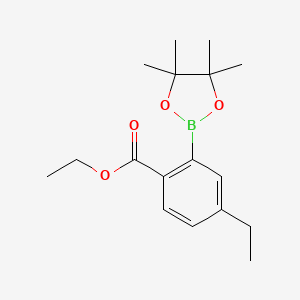
2-Chloro-3-fluoro-4-formylphenylboronic acid
Vue d'ensemble
Description
“2-Chloro-3-fluoro-4-formylphenylboronic acid” is a chemical compound with the CAS Number: 2121514-97-2 . It has a molecular weight of 202.38 and its IUPAC name is (2-chloro-3-fluoro-4-formylphenyl)boronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Chloro-3-fluoro-4-formylphenylboronic acid” is 1S/C7H5BClFO3/c9-6-5 (8 (12)13)2-1-4 (3-11)7 (6)10/h1-3,12-13H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-3-fluoro-4-formylphenylboronic acid” are not available, similar compounds have been used in various reactions. For instance, “4-Fluoro-3-formylphenylboronic acid” has been used as a reactant for the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines .Physical And Chemical Properties Analysis
“2-Chloro-3-fluoro-4-formylphenylboronic acid” is a solid at room temperature . The storage temperature is between 2-8°C .Applications De Recherche Scientifique
Antifungal Activity
2-Formylphenylboronic acid and its fluoro-substituted isomers, including 2-Chloro-3-fluoro-4-formylphenylboronic acid, exhibit notable antifungal properties against strains such as Aspergillus, Fusarium, Penicillium, and Candida. The effectiveness of these compounds in inhibiting fungal growth has been evaluated through agar diffusion tests and minimum inhibitory concentration (MIC) measurements. The fluorine substituent's position significantly influences the antifungal activity, with certain isomers showing potent antifungal capabilities, potentially due to the formation of 3-hydroxybenzoxaboroles through tautomeric equilibrium (Borys et al., 2019).
Spectroscopic Studies and Adsorption Mechanisms
The substituent type and position on phenylboronic acids, including 2-Chloro-3-fluoro-4-formylphenylboronic acid, profoundly affect their adsorption mechanisms on surfaces. Systematic spectroscopic studies employing Fourier-transform infrared absorption (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman spectroscopy (SERS) have been conducted. These studies reveal that the fluorine and formyl groups' placement significantly influences the molecules' geometry and interaction with silver nanoparticles, providing insights into their potential applications in materials science and sensor technology (Piergies et al., 2013).
Fluorescence Quenching Mechanism
Research into the fluorescence quenching mechanisms of boronic acid derivatives, including those similar to 2-Chloro-3-fluoro-4-formylphenylboronic acid, has broadened understanding of their potential applications in biological and chemical sensors. Studies on compounds like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid with aniline as a quencher have unveiled significant insights into static quenching mechanisms and the factors influencing quenching efficiency. This research paves the way for designing advanced fluorescence-based sensors and diagnostics tools (Geethanjali et al., 2015).
Bioorthogonal Chemistry
The dynamic formation of stable boron-nitrogen heterocycles from 2-formylphenylboronic acids, including 2-Chloro-3-fluoro-4-formylphenylboronic acid, in dilute, neutral aqueous solutions has been identified as a promising avenue for bioorthogonal coupling reactions. This reactivity enables the development of protein conjugation methods that are orthogonal to functional groups on proteins, offering a robust tool for bioconjugation in physiological conditions without the need for high reagent concentrations or harsh conditions (Dilek et al., 2015).
Safety and Hazards
The safety information for “2-Chloro-3-fluoro-4-formylphenylboronic acid” includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Orientations Futures
While specific future directions for “2-Chloro-3-fluoro-4-formylphenylboronic acid” are not available, boronic acids are widely used in various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science. They are particularly important in the Suzuki-Miyaura cross-coupling reaction, which is widely used in the synthesis of fine chemicals, pharmaceuticals, and conjugated polymers .
Mécanisme D'action
Target of Action
The primary targets of 2-Chloro-3-fluoro-4-formylphenylboronic acid are the molecules involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its targets through a series of steps. First, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds under mild and functional group tolerant conditions .
Pharmacokinetics
As a boronic acid derivative, it is expected to have good stability and be readily prepared .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds.
Propriétés
IUPAC Name |
(2-chloro-3-fluoro-4-formylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-3,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTVSJJGJJZPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C=O)F)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222781 | |
| Record name | Boronic acid, B-(2-chloro-3-fluoro-4-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoro-4-formylphenylboronic acid | |
CAS RN |
2121514-97-2 | |
| Record name | Boronic acid, B-(2-chloro-3-fluoro-4-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-chloro-3-fluoro-4-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















